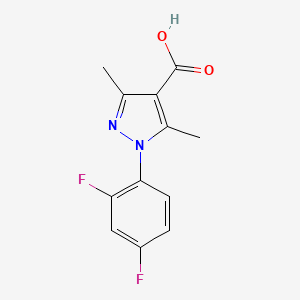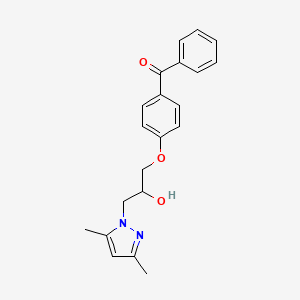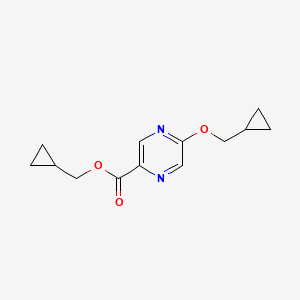
(2R,7S)-2,7-Difluorcycloheptan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,7S)-2,7-Difluorocycloheptan-1-one is a fluorinated cyclic ketone with the molecular formula C7H10F2O. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of fluorine atoms in the cycloheptanone ring imparts distinct chemical properties, making it a valuable compound for research and development.
Wissenschaftliche Forschungsanwendungen
(2R,7S)-2,7-Difluorocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-2,7-Difluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method is the direct fluorination of cycloheptanone using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2R,7S)-2,7-Difluorocycloheptan-1-one may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process includes steps such as purification and isolation of the desired product to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,7S)-2,7-Difluorocycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluorocycloheptanol.
Substitution: Formation of various substituted cycloheptanone derivatives.
Wirkmechanismus
The mechanism of action of (2R,7S)-2,7-Difluorocycloheptan-1-one involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can participate in hydrogen bonding and other interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups.
(2R,7S)-2,7-Dimethyloctanedioic acid: Another compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,7S)-2,7-Difluorocycloheptan-1-one is unique due to its specific fluorination pattern and the presence of a ketone group
Eigenschaften
IUPAC Name |
(2R,7S)-2,7-difluorocycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMCFXAAMBWOT-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](C(=O)[C@@H](C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one](/img/structure/B2425435.png)



![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/new.no-structure.jpg)
![2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)


![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

